molecular formula C19H19N3O2 B7711310 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide

Cat. No. B7711310
M. Wt: 321.4 g/mol
InChI Key: ZJKVDAGUVQHTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as PBDT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular weight of 356.46 g/mol. PBDT has been extensively studied in recent years due to its unique properties and potential applications in the fields of medicine, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-kB) pathway.
Biochemical and Physiological Effects:
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains. In addition, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its versatility. It can be used in a variety of assays and experimental systems, including cell culture, animal models, and in vitro assays. Another advantage of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is its relatively low toxicity compared to other compounds with similar properties. However, one limitation of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.

Future Directions

There are a number of potential future directions for research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. Another area of interest is the investigation of the potential applications of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide and its potential applications in the fields of medicine, biochemistry, and pharmacology.

Synthesis Methods

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with butanoyl chloride to yield 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. Other methods for synthesizing 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide include the use of microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.

Scientific Research Applications

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In addition, 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-10-12-16(13-11-14)20-17(23)8-5-9-18-21-19(22-24-18)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKVDAGUVQHTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

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